![molecular formula C7H14ClNO2 B1458226 5,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 1796882-98-8](/img/structure/B1458226.png)
5,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
5,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride (DMC) is a derivative of proline. It is a solid substance at room temperature . The molecular formula is C7H14ClNO2 and the molecular weight is 179.64 g/mol.
Molecular Structure Analysis
The InChI code for 5,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is1S/C7H13NO2.ClH/c1-7(2)4-3-5(8-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H
. Physical And Chemical Properties Analysis
5,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is a solid substance at room temperature .Scientific Research Applications
Antiviral and Antimicrobial Activities
Research has demonstrated the synthesis of novel compounds with significant antiviral properties. For example, substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives were synthesized, showing significant activity against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus, indicating potential as antiviral agents (Ivachtchenko et al., 2015). Another study synthesized a bicyclic thiohydantoin fused to pyrrolidine compound, which exhibited antibacterial and antimycobacterial activities, highlighting its potential in antimicrobial research (Nural et al., 2018).
Synthetic Chemistry and Novel Compound Development
The direct synthesis of N-hydroxy β-amino acid esters from carboxylic esters and nitrones has been achieved, showcasing the versatility of pyrrolidine derivatives in synthesizing amino acid derivatives, which are valuable in medicinal chemistry (Kobayashi et al., 2000). Furthermore, the synthesis of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives indicated moderate to good antituberculosis activity, underscoring the potential of these compounds in addressing infectious diseases (Jadhav et al., 2016).
Safety And Hazards
The safety information available indicates that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
5,5-dimethylpyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)4-3-5(8-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZZJQWZBJKQLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1)C(=O)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1796882-98-8 | |
Record name | 5,5-dimethylpyrrolidine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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